An In-depth Technical Guide to Methyl 3-methyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Methyl 3-methyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Though rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[1][2][3] This therapeutic versatility has propelled the indazole core into the structures of several approved drugs, solidifying its importance in drug discovery and development. This guide focuses on a specific, albeit less documented, derivative: Methyl 3-methyl-1H-indazole-5-carboxylate. Due to the scarcity of direct literature on this compound, this document provides a comprehensive overview of its predicted properties and a plausible synthetic pathway, grounded in established chemical principles and data from closely related analogs.
Physicochemical and Predicted Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to off-white or light yellow solid | Based on the appearance of similar indazole esters.[5] |
| Melting Point | 150-170 °C | Interpolated from related indazole carboxylic acids and esters. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of small organic molecules with ester functionality. |
| CAS Number | Not assigned | Compound not widely cataloged. |
Proposed Synthesis: A Fischer Indole-type Approach
A robust and classical method for the synthesis of indazoles is an adaptation of the Fischer indole synthesis.[7][8][9] This approach involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone. For the synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate, a plausible route begins with the formation of a hydrazone from 4-hydrazinobenzoic acid and pyruvic acid, followed by esterification and cyclization.
Caption: Proposed synthetic workflow for Methyl 3-methyl-1H-indazole-5-carboxylate.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-((2-Carboxy-1-methylethylidene)hydrazinyl)benzoic acid (Intermediate Hydrazone)
-
To a stirred solution of 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a catalytic amount of a mineral acid (e.g., concentrated HCl).
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To this mixture, add pyruvic acid (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated hydrazone can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Esterification of the Intermediate Hydrazone
-
Suspend the dried hydrazone (1 equivalent) in an excess of methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 equivalents) as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.[10]
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude esterified hydrazone.
Step 3: Cyclization to Methyl 3-methyl-1H-indazole-5-carboxylate
-
Add the crude esterified hydrazone to polyphosphoric acid (PPA) or another suitable strong acid catalyst.
-
Heat the mixture to 100-120 °C and stir for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.
-
The precipitated crude product can be collected by filtration.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 3-methyl-1H-indazole-5-carboxylate.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
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A singlet for the methyl group at the 3-position (C3-CH₃) is expected around δ 2.5-2.7 ppm.
-
A singlet for the methyl ester group (COOCH₃) should appear around δ 3.9-4.1 ppm.
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The aromatic protons on the indazole ring will likely appear as a set of multiplets or distinct doublets and singlets in the region of δ 7.0-8.5 ppm. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.
-
A broad singlet for the N-H proton of the indazole ring is expected at δ 10-13 ppm, which is exchangeable with D₂O.[11][12]
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
The methyl carbon of the 3-methyl group should resonate at approximately δ 10-15 ppm.
-
The methyl ester carbon is expected around δ 52-55 ppm.
-
The carbonyl carbon of the ester will likely appear in the range of δ 165-170 ppm.
-
Aromatic carbons will be observed in the region of δ 110-145 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet or thin film):
-
A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹.
-
A strong absorption band for the C=O stretch of the ester group is expected around 1700-1720 cm⁻¹.[11]
-
C=C and C=N stretching vibrations of the aromatic rings will appear in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 190.20, corresponding to the molecular weight of the compound.
-
Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
-
Potential Applications in Drug Development
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1][13] The introduction of a methyl group at the 3-position and a methyl carboxylate at the 5-position can significantly influence the compound's biological activity.
Caption: Diverse biological activities associated with the indazole scaffold.
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Anti-inflammatory Activity: Many indazole derivatives have demonstrated potent anti-inflammatory effects.[14] The specific substitution pattern of Methyl 3-methyl-1H-indazole-5-carboxylate could modulate its interaction with key inflammatory targets such as cyclooxygenase (COX) enzymes or various kinases.
-
Anticancer Properties: The indazole ring is present in several kinase inhibitors used in cancer therapy. The functional groups on the target molecule could serve as handles for further chemical modification to optimize binding to the ATP-binding site of various oncogenic kinases.[1]
-
Antibacterial Agents: 3-methyl-1H-indazole derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[15] Further investigation of Methyl 3-methyl-1H-indazole-5-carboxylate and its derivatives is warranted to explore their potential in combating bacterial infections.
-
Central Nervous System (CNS) Activity: The indazole moiety is also found in compounds targeting CNS receptors, such as serotonin 5-HT₃ antagonists used to manage chemotherapy-induced nausea and vomiting.[11]
Conclusion
Methyl 3-methyl-1H-indazole-5-carboxylate represents a synthetically accessible yet underexplored member of the pharmacologically significant indazole family. This guide provides a foundational understanding of its predicted properties and a reliable synthetic strategy based on established chemical transformations. The diverse biological activities associated with the indazole scaffold suggest that this compound could serve as a valuable building block for the discovery of novel therapeutic agents across a range of diseases. Further research into its synthesis and biological evaluation is highly encouraged to unlock its full therapeutic potential.
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